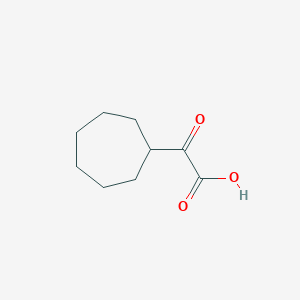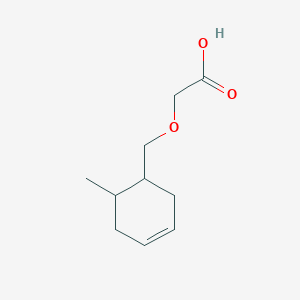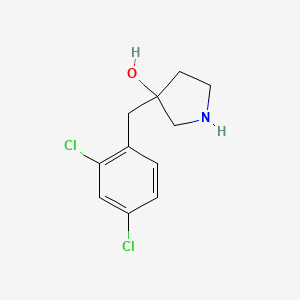
2-Chloro-1-(1,3-thiazol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-1-(1,3-thiazol-2-yl)ethan-1-one is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-chloro-1-(1,3-thiazol-2-yl)ethan-1-one involves the reaction of 1,3-thiazole with chloroacetyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
1,3-thiazole+chloroacetyl chloride→2-chloro-1-(1,3-thiazol-2-yl)ethan-1-one
Industrial Production Methods
Industrial production of 2-chloro-1-(1,3-thiazol-2-yl)ethan-1-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-1-(1,3-thiazol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of thiazole alcohols
Wissenschaftliche Forschungsanwendungen
2-chloro-1-(1,3-thiazol-2-yl)ethan-1-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with anticancer or antiviral activities.
Industry: Utilized in the production of agrochemicals and photographic sensitizers
Wirkmechanismus
The mechanism of action of 2-chloro-1-(1,3-thiazol-2-yl)ethan-1-one involves its interaction with biological targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 1-(Chloroacetyl)-1,2,3,4-tetrahydro-6-quinolinyl methyl ether
Uniqueness
2-chloro-1-(1,3-thiazol-2-yl)ethan-1-one is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties. The presence of both nitrogen and sulfur atoms in the ring enhances its reactivity and potential for diverse applications compared to other similar compounds .
Eigenschaften
IUPAC Name |
2-chloro-1-(1,3-thiazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c6-3-4(8)5-7-1-2-9-5/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSQLJMVLJILDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![rac-(1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B13617737.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13617744.png)
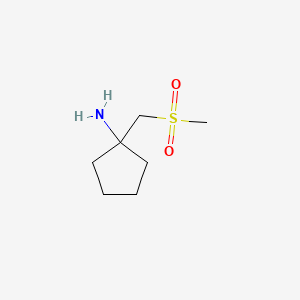
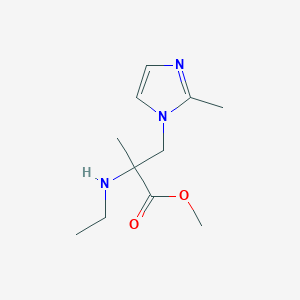
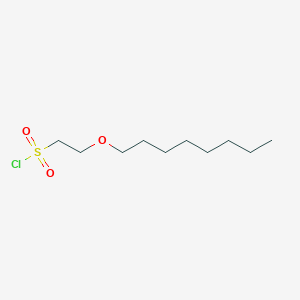
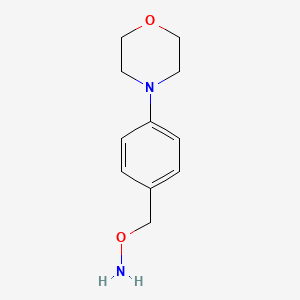
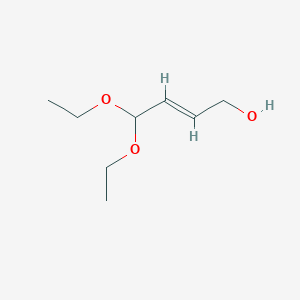
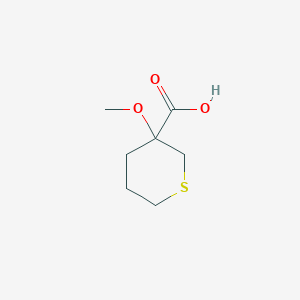
![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13617772.png)

